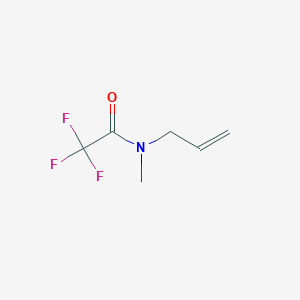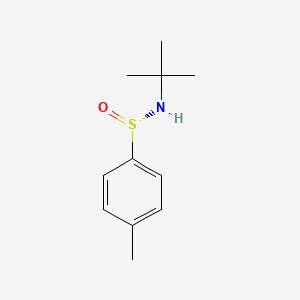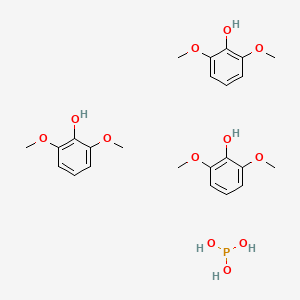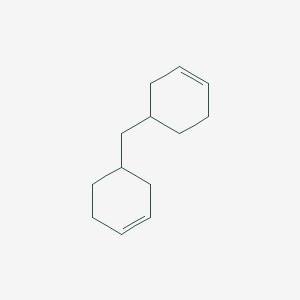![molecular formula C15H31BrO3 B14253215 (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol CAS No. 207981-73-5](/img/structure/B14253215.png)
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a bromododecyl group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol typically involves the reaction of 12-bromododecanol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the bromododecyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives such as azides or thiols.
Aplicaciones Científicas De Investigación
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is primarily based on its ability to interact with biological membranes. The bromododecyl group provides hydrophobic interactions, while the propane-1,2-diol backbone offers hydrophilic interactions. This amphiphilic nature allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-[(12-Chlorododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Iodododecyl)oxy]propane-1,2-diol
- (2S)-3-[(12-Methyldodecyl)oxy]propane-1,2-diol
Uniqueness
(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or substituents may not be as effective.
Propiedades
Número CAS |
207981-73-5 |
|---|---|
Fórmula molecular |
C15H31BrO3 |
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
(2S)-3-(12-bromododecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H31BrO3/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15,17-18H,1-14H2/t15-/m0/s1 |
Clave InChI |
IKEXYQNQCMIKCQ-HNNXBMFYSA-N |
SMILES isomérico |
C(CCCCCCBr)CCCCCOC[C@H](CO)O |
SMILES canónico |
C(CCCCCCBr)CCCCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
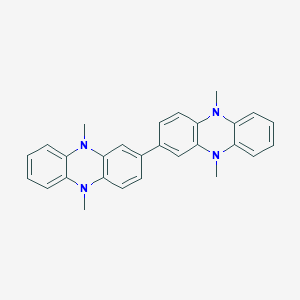

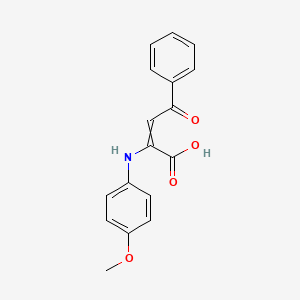
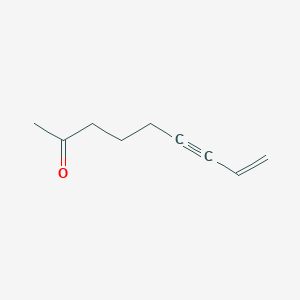
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

